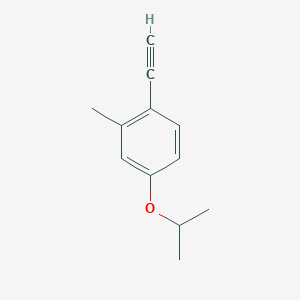

1-Ethynyl-4-isopropoxy-2-methylbenzene

Description

BenchChem offers high-quality 1-Ethynyl-4-isopropoxy-2-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethynyl-4-isopropoxy-2-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-2-methyl-4-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-5-11-6-7-12(8-10(11)4)13-9(2)3/h1,6-9H,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNLUXBYGPHDNCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(C)C)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Ethynyl-4-isopropoxy-2-methylbenzene

Introduction

1-Ethynyl-4-isopropoxy-2-methylbenzene is an aromatic alkyne of significant interest to researchers and professionals in the field of drug development. Its unique structural motifs, featuring a terminal alkyne, an isopropoxy group, and a methyl-substituted benzene ring, make it a valuable building block in the synthesis of complex organic molecules with potential therapeutic applications. The terminal alkyne functionality, in particular, serves as a versatile handle for a variety of chemical transformations, including the renowned "click chemistry" reactions, which are widely employed in bioconjugation and drug discovery.[1] This guide provides a comprehensive overview of a robust and efficient two-step synthesis protocol for 1-Ethynyl-4-isopropoxy-2-methylbenzene, designed to be accessible to researchers with a foundational understanding of organic synthesis.

Proposed Synthesis Strategy: A Two-Step Approach

The synthesis of 1-Ethynyl-4-isopropoxy-2-methylbenzene is most effectively achieved through a two-step process. This strategy involves an initial Sonogashira cross-coupling reaction to form the carbon-carbon bond between the aromatic ring and the alkyne, followed by a deprotection step to yield the terminal alkyne. This approach offers high yields and functional group tolerance, making it a reliable method for obtaining the desired product.

Here is a visual representation of the overall synthesis workflow:

Caption: Overall workflow for the synthesis of 1-Ethynyl-4-isopropoxy-2-methylbenzene.

Part 1: Sonogashira Coupling of 1-Iodo-4-isopropoxy-2-methylbenzene with Trimethylsilylacetylene

The first step in this synthesis is the Sonogashira cross-coupling reaction. This powerful reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and copper complexes.[2][3][4][5] In this protocol, we will couple 1-iodo-4-isopropoxy-2-methylbenzene with trimethylsilylacetylene. The trimethylsilyl (TMS) group is used to protect the terminal alkyne, preventing self-coupling and other side reactions.[6]

Reaction Mechanism: The Catalytic Cycles

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]

Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.

Experimental Protocol

Materials:

-

1-Iodo-4-isopropoxy-2-methylbenzene (1.0 eq)

-

Trimethylsilylacetylene (1.2 eq)[7]

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)[7]

-

Copper(I) iodide (CuI) (0.04 eq)[7]

-

Triethylamine (Et₃N), anhydrous (solvent)[7]

-

Toluene, anhydrous

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Equipment:

-

Schlenk flask or sealed tube[7]

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas supply (Argon or Nitrogen)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or sealed tube under an inert atmosphere, add 1-iodo-4-isopropoxy-2-methylbenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).[7]

-

Solvent and Reagent Addition: Add anhydrous triethylamine as the solvent, ensuring the mixture is well-stirred.[7] To this mixture, add trimethylsilylacetylene (1.2 eq) dropwise via syringe.[7]

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir vigorously.[8] Monitor the progress of the reaction by TLC until the starting aryl iodide is consumed (typically 4-8 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the triethylamine under reduced pressure using a rotary evaporator.[7]

-

Dissolve the residue in ethyl acetate and wash with water and then with brine.[8]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.[8]

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-(4-isopropoxy-2-methylphenyl)-2-(trimethylsilyl)acetylene.[9]

Table 1: Summary of Reaction Parameters for Sonogashira Coupling

| Parameter | Value/Condition | Rationale |

| Aryl Halide | 1-Iodo-4-isopropoxy-2-methylbenzene | Iodides are more reactive than bromides or chlorides in Sonogashira couplings.[4] |

| Alkyne | Trimethylsilylacetylene | The TMS group protects the terminal alkyne, preventing homocoupling.[6] |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | An effective and commonly used palladium catalyst for Sonogashira reactions.[7] |

| Copper Co-catalyst | Copper(I) iodide (CuI) | Facilitates the formation of the copper acetylide intermediate, increasing reaction rate.[10][11] |

| Base/Solvent | Triethylamine (Et₃N) | Acts as both a base to neutralize the HI byproduct and as a solvent.[4] |

| Temperature | 60-80 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate without significant decomposition. |

Part 2: Deprotection of the Trimethylsilyl Group

The final step is the removal of the trimethylsilyl (TMS) protecting group to yield the desired terminal alkyne, 1-Ethynyl-4-isopropoxy-2-methylbenzene. This can be achieved under mild conditions using potassium carbonate in methanol.[1][12]

Experimental Protocol

Materials:

-

1-(4-Isopropoxy-2-methylphenyl)-2-(trimethylsilyl)acetylene (1.0 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (0.2 eq)[1]

-

Methanol (MeOH), anhydrous

-

Diethyl ether or Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Dissolve the TMS-protected alkyne from Step 1 in anhydrous methanol in a round-bottom flask under an inert atmosphere.[1]

-

Reagent Addition: Add anhydrous potassium carbonate (0.2 eq) to the solution and stir the mixture at room temperature.[1]

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed (typically 1-2 hours).

-

Work-up:

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in diethyl ether or ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

-

-

Purification: The crude product is often pure enough for subsequent use. If necessary, it can be further purified by a short-path distillation or by passing it through a short plug of silica gel.

Table 2: Comparison of Deprotection Methods for TMS-Alkynes

| Method | Reagents | Solvent | Conditions | Advantages | Disadvantages |

| Base-Catalyzed | K₂CO₃ | Methanol | Room Temp, 1-2 h | Mild, economical, high yield.[1][6] | May not be suitable for base-sensitive substrates. |

| Fluoride-Based | TBAF | THF | Room Temp, 1-4 h | Very effective and common.[6] | TBAF can be basic and relatively expensive. |

| Copper-Catalyzed | CuSO₄, Sodium Ascorbate | Ethanol/Water | Room Temp, <1 h | Very mild, rapid, and high-yielding.[2][6] | Requires two reagents. |

Characterization of 1-Ethynyl-4-isopropoxy-2-methylbenzene

The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the isopropoxy group (a septet and a doublet), the methyl group (a singlet), and the acetylenic proton (a singlet).

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the aromatic carbons, the carbons of the isopropoxy and methyl groups, and the two sp-hybridized carbons of the alkyne.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₄O).

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic C≡C-H stretching vibration around 3300 cm⁻¹ and a C≡C stretching vibration around 2100 cm⁻¹.

Applications in Drug Development

Substituted aryl alkynes like 1-Ethynyl-4-isopropoxy-2-methylbenzene are valuable intermediates in the synthesis of a wide range of biologically active molecules. The terminal alkyne can be further functionalized to introduce various pharmacophores. Its presence allows for the construction of more complex molecular architectures that are often found in natural products and pharmaceutical agents.[4] The isopropoxy and methyl groups can influence the molecule's lipophilicity and metabolic stability, which are critical parameters in drug design.

Conclusion

The two-step synthesis protocol detailed in this guide provides a reliable and efficient method for the preparation of 1-Ethynyl-4-isopropoxy-2-methylbenzene. The Sonogashira coupling, followed by a mild deprotection, offers high yields and is amenable to a range of substrates. This technical guide serves as a valuable resource for researchers and professionals in drug development, enabling them to access this important building block for the synthesis of novel therapeutic agents.

References

-

Siddaraj, R.; Ningegowda, R.; Shivananju, N. S.; Priya, B. S. A Mild and Efficient Method for the Deprotection of Trimethyl Silyl Alkynes Using Sodium Ascorbate and Copper Sulphate. Eur. J. Chem.2018 , 9, 317-321. [Link]

-

Request PDF. Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes. [Link]

-

Scribd. Experimental Procedure - Sonogashira Coupling. [Link]

-

Chen, et al. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols2024 . [Link]

-

Royal Society of Chemistry. Flow Chemistry: Sonogashira Coupling. [Link]

-

KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

-

YouTube. Sonogashira coupling. [Link]

-

Gelest. Silanes as Protecting Groups for Terminal Alkyne. [Link]

-

Chinchilla, R.; Nájera, C. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules2020 , 25, 2297. [Link]

-

Nasiri, F.; Bakhshi, T.; Hosseini, S. M. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Adv.2021 , 11, 28006-28031. [Link]

-

ResearchGate. (PDF) Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

Lunn, M. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. J. Chem. Educ.2015 , 92, 1549-1552. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

Royal Society of Chemistry. Supporting Information for Chemoselective and Stereospecific Iodination of Alkynes using Sulfonium Iodate(I) Salt Content. [Link]

-

NIST. Benzene, 1-ethynyl-4-methyl-. [Link]

-

Elangovan, A.; Wang, Y.-H.; Ho, T.-I. Sonogashira Coupling Reaction with Diminished Homocoupling. Org. Lett.2003 , 5, 1841-1844. [Link]

-

Babij, N. R.; McCusker, E. O.; Whiteker, G. T.; et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. J. Org. Chem.2016 , 81, 6729-6734. [Link]

-

PrepChem.com. Synthesis of 1-ethynyl-4-(trans-4-pentylcyclohexyl)benzene. [Link]

-

SynArchive. Sonogashira Coupling. [Link]

-

Pearson. Sonogashira Coupling Reaction Exam Prep. [Link]

-

ResearchGate. What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?. [Link]

-

PubChem. 1-Ethynyl-4-propylbenzene. [Link]

-

NIST. Benzene, 1-ethynyl-4-methyl-. [Link]

Sources

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate | European Journal of Chemistry [eurjchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. synarchive.com [synarchive.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scribd.com [scribd.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. calibrechem.com [calibrechem.com]

- 11. youtube.com [youtube.com]

- 12. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

physicochemical properties of 1-Ethynyl-4-isopropoxy-2-methylbenzene

An In-depth Technical Guide to the Physicochemical Properties of 1-Ethynyl-4-isopropoxy-2-methylbenzene

Introduction: A Versatile Building Block in Chemical Synthesis

1-Ethynyl-4-isopropoxy-2-methylbenzene is an aromatic hydrocarbon featuring a terminal alkyne, an isopropoxy ether, and a methyl group substituted on a benzene ring. This unique combination of functional groups makes it a valuable intermediate and building block in medicinal chemistry and materials science. The terminal alkyne provides a reactive handle for a variety of coupling reactions, such as the Sonogashira coupling, click chemistry, and C-H activation, enabling the construction of complex molecular architectures. The lipophilic isopropoxy and methyl groups influence the molecule's solubility, crystal packing, and interactions with biological targets.

This guide provides a comprehensive overview of the core , offering both theoretical context and practical experimental methodologies for its characterization. Understanding these properties is paramount for researchers in drug development, as they directly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.

Core Physicochemical Characteristics

Due to its specific substitution pattern, detailed experimental data for 1-Ethynyl-4-isopropoxy-2-methylbenzene is not widely published. Therefore, its properties are projected based on the established principles of aromatic hydrocarbons and data from closely related structural analogs, such as 1-Ethynyl-4-methoxy-2-methylbenzene and 1-Ethynyl-4-isopropoxybenzene.

Table 1: Summary of Physicochemical Properties

| Property | Value (Predicted or from Analogs) | Scientific Rationale & Significance |

| IUPAC Name | 1-Ethynyl-4-isopropoxy-2-methylbenzene | Standardized nomenclature for unambiguous identification. |

| Molecular Formula | C₁₂H₁₄O | Determines the exact composition and molecular weight. |

| Molecular Weight | 174.24 g/mol | Essential for all stoichiometric calculations, formulation, and analytical characterization. |

| Physical State | Likely a low-melting solid or an oil at room temperature. | The analog 1-Ethynyl-4-methoxy-2-methylbenzene is a solid with a melting point of 30-34 °C. The larger isopropoxy group may lower the melting point. |

| Solubility | Immiscible in water; Soluble in non-polar organic solvents (e.g., ethers, toluene, dichloromethane).[1][2][3] | As a non-polar aromatic hydrocarbon, it follows the "like dissolves like" principle.[1] This property dictates solvent choice for reactions, purification, and analysis. |

| LogP (o/w) | Estimated > 3.0 | The octanol-water partition coefficient (LogP) is a critical measure of lipophilicity, which heavily influences membrane permeability and ADME properties.[4] A value >3 indicates high lipophilicity. |

| pKa | ~25 (for the acetylenic proton) | The terminal alkyne proton is weakly acidic. This pKa is too high for deprotonation in water but is relevant for organometallic reactions using strong bases (e.g., n-BuLi). |

Lipophilicity Assessment: The Role of LogP

Lipophilicity, quantified by the partition coefficient (P) or its logarithm (LogP), is a cornerstone of drug design. It governs how a compound distributes between the aqueous environment of the bloodstream and the lipid-rich environment of cell membranes.[4][5] For orally administered drugs, an optimal LogP value (typically between 1 and 5) is required for efficient absorption and distribution.[4]

Causality Behind Experimental Choice: Shake-Flask Method

The "shake-flask" method remains the gold standard for experimental LogP determination due to its direct measurement of partitioning.[6] It provides a definitive value that is not reliant on computational models, which may struggle with novel scaffolds.

Experimental Protocol: LogP Determination via Shake-Flask Method

-

Phase Preparation: Prepare a phosphate buffer solution at a physiologically relevant pH of 7.4 and saturate it with n-octanol. Separately, saturate n-octanol with the pH 7.4 buffer. Allow the phases to separate for at least 24 hours.[7]

-

Sample Preparation: Accurately weigh a small amount of 1-Ethynyl-4-isopropoxy-2-methylbenzene and dissolve it in a pre-determined volume of the n-octanol-saturated buffer or water-saturated n-octanol.

-

Partitioning: Combine equal volumes of the water-saturated n-octanol and the buffer-saturated aqueous phase containing the compound in a glass vial.

-

Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases. Centrifuge the vial to ensure complete phase separation.

-

Quantification: Carefully sample both the upper n-octanol layer and the lower aqueous layer.

-

Analysis: Determine the concentration of the compound in each phase using a validated analytical technique, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[6][7]

-

Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Workflow for LogP Determination

Caption: Shake-Flask method workflow for LogP determination.

Aqueous Solubility Profile

The aqueous solubility of a drug candidate is a critical factor influencing its bioavailability. Poor solubility can lead to incomplete absorption from the gastrointestinal tract, resulting in low and variable drug exposure. Given its non-polar, hydrocarbon-rich structure, 1-Ethynyl-4-isopropoxy-2-methylbenzene is expected to have very low aqueous solubility.[1][2][3]

Causality Behind Experimental Choice: Kinetic Solubility Assay

For discovery-phase compounds, a high-throughput kinetic solubility assay is often preferred. It provides a rapid assessment of solubility from a DMSO stock solution, mimicking how compounds are often handled in biological screening.

Experimental Protocol: Kinetic Solubility Determination

-

Stock Solution: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

Serial Dilution: Add a small volume of the DMSO stock solution to a series of wells in a 96-well plate containing aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

-

Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2-24 hours) to allow for precipitation of the compound.

-

Filtration/Separation: Filter the plate to remove any precipitated solid.

-

Quantification: Analyze the filtrate using a sensitive analytical method such as HPLC-UV or LC-MS/MS to determine the concentration of the dissolved compound.[8]

-

Result: The highest concentration at which the compound remains in solution is reported as its kinetic solubility.

Stability and Degradation Profile

Understanding a compound's chemical stability is essential for defining its shelf-life, storage conditions, and potential for degradation during manufacturing or in vivo.[9][10] Stability testing exposes the compound to controlled environmental stressors to identify degradation pathways and products.[11][12]

Forced Degradation Study Design

A forced degradation study is a systematic way to probe the intrinsic stability of a molecule.

Caption: Logical workflow for a forced degradation study.

Protocol for Stability Assessment

-

Sample Preparation: Prepare solutions of the compound in appropriate solvents.

-

Stress Application: Subject separate aliquots of the solution to various stress conditions:

-

Acid/Base Hydrolysis: Add HCl or NaOH and heat gently.

-

Oxidation: Add hydrogen peroxide.

-

Thermal Stress: Store at an elevated temperature in the dark.

-

Photostability: Expose to a controlled light source (ICH Q1B guidelines).

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 8, 24 hours).

-

Analysis: Analyze all samples using a stability-indicating HPLC method capable of separating the parent compound from any potential degradants. Mass spectrometry (MS) is used to identify the structure of degradation products.

Potential Metabolic Pathways

While specific metabolic data for this compound is unavailable, likely pathways can be predicted based on its chemical structure and known biotransformations of similar molecules.[13] The metabolism of xenobiotics primarily occurs in the liver, catalyzed by cytochrome P450 (CYP) enzymes, and aims to increase hydrophilicity to facilitate excretion.[14][15]

Predicted Metabolic Reactions:

-

O-deisopropylation: The isopropoxy group is a prime target for oxidative dealkylation by CYP enzymes, leading to the formation of a phenol (4-ethynyl-3-methylphenol) and acetone. This is a common pathway for alkoxybenzene derivatives.[14]

-

Aromatic Hydroxylation: CYP enzymes can directly hydroxylate the benzene ring at positions not sterically hindered by existing substituents.

-

Alkyne Oxidation: The terminal alkyne group can undergo oxidation, although this is generally a less common metabolic pathway compared to modifications on the ring or alkyl substituents.

-

Methyl Group Oxidation: The benzylic methyl group can be oxidized to a hydroxymethyl group and subsequently to a carboxylic acid.

Caption: Predicted major metabolic pathways.

Conclusion

1-Ethynyl-4-isopropoxy-2-methylbenzene is a compound with physicochemical properties characteristic of a non-polar, lipophilic aromatic hydrocarbon. Its low predicted aqueous solubility and high predicted LogP value are critical parameters that must be considered in any drug discovery cascade. The experimental protocols detailed in this guide provide a robust framework for accurately determining these properties, ensuring that development decisions are based on solid empirical data. Furthermore, an understanding of its potential stability issues and metabolic fate is crucial for advancing any candidate molecule toward preclinical evaluation.

References

- Physical and Chemical Properties of Aromatic Hydrocarbons. (2026, February 2). CK-12 Foundation.

- van der Water, B. E., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC.

- Aromatic Hydrocarbons. (n.d.). Introductory Chemistry.

- Zaccone, M. A., et al. (2012, August 28). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education.

- Aromatic Hydrocarbons | Structure & Properties. (n.d.). Allen.

- The Role of Stability Testing in Pharmaceutical Research. (2024, October 4). Moravek.

- Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub.

- Stability Testing of Pharmaceutical Products. (2012, March 17). Journal of Applied Pharmaceutical Science.

- An Introduction to the Acid Dissociation Constant (pKa). (n.d.). ACD/Labs.

- Principles of Drug Action 1, Spring 2005, Aromatics. (2005). University of the Pacific.

- The Experimental Determination of Solubilities. (n.d.). ResearchGate.

- Experiment C33: Determination of pKa by Half Titration. (n.d.). PASCO.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). University of Babylon.

- Determination of pKa of weak acid using PH meter. (2017, July 5). YouTube.

- Drug Stability Testing: Purpose, Importance, & Requirements. (2026, January 22). Prompt Praxis Labs.

- Stability Testing for Drug Products: Ensuring Safety, Efficacy & Regulatory Compliance. (2024, February 1). BioPharma-Reporter.

- Spotlight on stability: API and drug product testing. (n.d.). Almac.

- Determination of solubility: A laboratory experiment. (n.d.). Journal of Chemical Education.

- solubility experimental methods.pptx. (n.d.). SlideShare.

- Aromatic Hydrocarbons: Properties, Uses & Examples. (n.d.). Study.com.

- Experiment 4 Solubility of a Salt. (n.d.). Saddleback College.

- Impact of structural and metabolic variations on the toxicity and carcinogenicity of hydroxy- and alkoxy-substituted allyl- and propenylbenzenes. (2014, July 21). PubMed.

- 1-Ethynyl-4-methoxy-2-methylbenzene 97%. (n.d.). Sigma-Aldrich.

- Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences.

- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (2014, February 10). Agilent Technologies.

- 1-Ethynyl-4-methoxy-2-methylbenzene. (n.d.). PubChem.

- logP - octanol-water partition coefficient calculation. (n.d.). Molinspiration.

- 1-Ethynyl-4-isopropoxybenzene 97%. (2026, February 17). AChemBlock.

- 1-Ethynyl-4-propoxybenzene. (n.d.). PubChem.

- Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. (n.d.). PMC.

- 1-Ethynyl-4-methoxy-2-methylbenzene 97%. (n.d.). Sigma-Aldrich.

- The biotransformation of benzene derivatives. (n.d.). Wageningen University & Research eDepot.

- Metabolic pathway of benzene to phenol and postulated pathway to E,E-muconic acid. (n.d.). ResearchGate.

- Evidence That Humans Metabolize Benzene via Two Pathways. (n.d.). PMC.

- Preparation of Ethynylbenzene Derivatives from Substituted Benzaldehydes. (n.d.). Request PDF.

Sources

- 1. CK12-Foundation [flexbooks.ck12.org]

- 2. Aromatic Hydrocarbons – Introductory Chemistry [uen.pressbooks.pub]

- 3. allen.in [allen.in]

- 4. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 5. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. agilent.com [agilent.com]

- 8. solubility experimental methods.pptx [slideshare.net]

- 9. moravek.com [moravek.com]

- 10. japsonline.com [japsonline.com]

- 11. promptpraxislabs.com [promptpraxislabs.com]

- 12. almacgroup.com [almacgroup.com]

- 13. Impact of structural and metabolic variations on the toxicity and carcinogenicity of hydroxy- and alkoxy-substituted allyl- and propenylbenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. edepot.wur.nl [edepot.wur.nl]

A Technical Guide to the Spectral Analysis of 1-Ethynyl-4-isopropoxy-2-methylbenzene

Introduction

1-Ethynyl-4-isopropoxy-2-methylbenzene is a polysubstituted aromatic compound with significant potential in organic synthesis and materials science. Its utility as a building block in the development of novel molecular architectures necessitates a comprehensive understanding of its structural and electronic properties. This guide provides an in-depth analysis of the spectral data for 1-Ethynyl-4-isopropoxy-2-methylbenzene, offering insights into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. By examining the interplay of the ethynyl, isopropoxy, and methyl substituents on the benzene ring, we can elucidate the unique spectral signature of this molecule. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic characterization of complex organic molecules.

Molecular Structure and Predicted Spectral Overview

The structure of 1-Ethynyl-4-isopropoxy-2-methylbenzene features a 1,2,4-trisubstituted benzene ring. The electronic effects of the substituents—the electron-donating isopropoxy and methyl groups, and the electron-withdrawing, yet magnetically anisotropic, ethynyl group—create a distinct pattern of chemical shifts and coupling constants in the NMR spectra. The vibrational modes of the terminal alkyne and the isopropoxy group, along with the substitution pattern on the aromatic ring, will give rise to characteristic absorption bands in the IR spectrum. The mass spectrum is expected to show a clear molecular ion peak and predictable fragmentation patterns corresponding to the loss of methyl and isopropyl groups.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 1-Ethynyl-4-isopropoxy-2-methylbenzene in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic, ethynyl, isopropoxy, and methyl protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic H (position 3) | ~7.2 - 7.4 | d | ~2-3 Hz (meta coupling) | 1H |

| Aromatic H (position 5) | ~6.7 - 6.9 | dd | ~8-9 Hz (ortho), ~2-3 Hz (meta) | 1H |

| Aromatic H (position 6) | ~7.1 - 7.3 | d | ~8-9 Hz (ortho coupling) | 1H |

| Isopropoxy CH | ~4.5 - 4.7 | septet | ~6 Hz | 1H |

| Ethynyl H | ~3.0 - 3.3 | s | - | 1H |

| Methyl H (on ring) | ~2.2 - 2.4 | s | - | 3H |

| Isopropoxy CH₃ | ~1.3 - 1.4 | d | ~6 Hz | 6H |

Experimental Protocol for ¹H NMR

A standard protocol for acquiring a high-resolution ¹H NMR spectrum is as follows:

-

Sample Preparation : Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean 5 mm NMR tube.[1] The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.[1] An internal standard, such as tetramethylsilane (TMS), can be added for precise chemical shift referencing (δ = 0.00 ppm).[1]

-

Instrument Setup : Place the NMR tube in the spectrometer. The instrument is typically a 400 MHz or higher field spectrometer.

-

Data Acquisition :

-

Pulse Program : A standard single-pulse experiment is generally sufficient.

-

Spectral Width : Set to a range that encompasses all expected proton signals, typically from -1 to 10 ppm.

-

Acquisition Time : Typically 2-4 seconds to ensure good resolution.

-

Relaxation Delay : A delay of 1-5 seconds between pulses allows for full relaxation of the protons, ensuring accurate integration.

-

Number of Scans : For a moderately concentrated sample, 8 to 16 scans are usually adequate to obtain a good signal-to-noise ratio.

-

-

Data Processing : The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the internal standard.

Interpretation of the ¹H NMR Spectrum

The predicted chemical shifts are based on the additive effects of the substituents on the benzene ring. The isopropoxy group is a strong electron-donating group, which will shield the ortho and para protons, shifting them upfield. The methyl group is a weaker electron-donating group. The ethynyl group is electron-withdrawing via induction but its magnetic anisotropy can have a more complex effect on nearby protons.

-

Aromatic Protons : The three aromatic protons are chemically distinct and will exhibit a characteristic splitting pattern. The proton at position 6, ortho to the methyl group, is expected to be a doublet due to coupling with the proton at position 5. The proton at position 5 will be a doublet of doublets, coupling to both the proton at position 6 (ortho coupling) and the proton at position 3 (meta coupling). The proton at position 3, ortho to the ethynyl group, will appear as a doublet due to meta-coupling with the proton at position 5.

-

Isopropoxy Protons : The methine proton of the isopropoxy group will be a septet due to coupling with the six equivalent methyl protons. These six methyl protons will appear as a doublet.

-

Ethynyl Proton : The terminal acetylenic proton is typically found in the range of 2.5-3.5 ppm and appears as a singlet as it is too far from other protons to exhibit significant coupling.

-

Methyl Protons : The methyl group attached to the ring will appear as a singlet in the typical benzylic region.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (quaternary, C-1) | ~115 - 120 |

| Aromatic C (quaternary, C-2) | ~138 - 142 |

| Aromatic C (methine, C-3) | ~130 - 135 |

| Aromatic C (quaternary, C-4) | ~155 - 160 |

| Aromatic C (methine, C-5) | ~112 - 117 |

| Aromatic C (methine, C-6) | ~130 - 134 |

| Isopropoxy CH | ~70 - 75 |

| Ethynyl C (quaternary) | ~80 - 85 |

| Ethynyl CH | ~75 - 80 |

| Methyl C (on ring) | ~20 - 25 |

| Isopropoxy CH₃ | ~21 - 23 |

Experimental Protocol for ¹³C NMR

-

Sample Preparation : A more concentrated sample (50-100 mg) is generally required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[1] The sample is dissolved in a deuterated solvent as described for ¹H NMR.

-

Instrument Setup : The same spectrometer as for ¹H NMR is used.

-

Data Acquisition :

-

Pulse Program : A standard proton-decoupled single-pulse experiment is used to simplify the spectrum to singlets for each carbon.

-

Spectral Width : A wider spectral width, typically 0-220 ppm, is necessary to cover the range of carbon chemical shifts.

-

Acquisition Time : Usually 1-2 seconds.

-

Relaxation Delay : A longer relaxation delay (2-5 seconds) may be needed, especially for quaternary carbons, to ensure accurate signal intensity.

-

Number of Scans : A significantly larger number of scans (hundreds to thousands) is required to achieve a good signal-to-noise ratio.

-

-

Data Processing : Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected.

Interpretation of the ¹³C NMR Spectrum

The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.

-

Aromatic Carbons : The carbon attached to the isopropoxy group (C-4) will be the most downfield-shifted aromatic carbon due to the deshielding effect of the oxygen atom. The other quaternary carbons (C-1 and C-2) will also have distinct chemical shifts. The three methine carbons (C-3, C-5, and C-6) will have shifts in the aromatic region, with C-5 being the most upfield due to the shielding effect of the ortho-isopropoxy group.

-

Alkynyl Carbons : The two sp-hybridized carbons of the ethynyl group will appear in the range of 70-90 ppm.

-

Aliphatic Carbons : The isopropoxy and methyl carbons will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| ≡C-H stretch (alkyne) | ~3300 | Strong, sharp |

| C-H stretch (aromatic) | ~3030 - 3100 | Medium |

| C-H stretch (aliphatic) | ~2850 - 2980 | Medium to Strong |

| C≡C stretch (alkyne) | ~2100 - 2140 | Weak to Medium |

| C=C stretch (aromatic) | ~1600, ~1500 | Medium |

| C-O stretch (alkoxy) | ~1250 | Strong |

| C-H out-of-plane bend (aromatic) | ~800 - 840 | Strong |

Experimental Protocol for IR Spectroscopy

For a solid sample, the following thin-film method is common:

-

Sample Preparation : Dissolve a small amount of the solid (a few milligrams) in a few drops of a volatile solvent (e.g., acetone or methylene chloride).[2]

-

Film Deposition : Place a drop of the solution onto an IR-transparent salt plate (e.g., NaCl or KBr).[2]

-

Solvent Evaporation : Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[2]

-

Data Acquisition : Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

-

Data Processing : The resulting interferogram is Fourier transformed to produce the IR spectrum.

Interpretation of the IR Spectrum

The IR spectrum will provide clear evidence for the key functional groups:

-

Terminal Alkyne : The most diagnostic peaks will be the strong, sharp ≡C-H stretch at approximately 3300 cm⁻¹ and the weak to medium C≡C stretch around 2120 cm⁻¹.[3][4][5]

-

Aromatic Ring : The C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.[1] The strong out-of-plane C-H bending absorption in the 800-840 cm⁻¹ range is indicative of a 1,2,4-trisubstituted benzene ring.

-

Isopropoxy and Methyl Groups : The aliphatic C-H stretching vibrations will be observed below 3000 cm⁻¹. A strong C-O stretching band for the alkoxy group is expected around 1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Predicted Mass Spectrum Data (Electron Ionization)

| m/z | Proposed Fragment | Significance |

| ~174 | [M]⁺ | Molecular Ion |

| ~159 | [M - CH₃]⁺ | Loss of a methyl group |

| ~131 | [M - C₃H₇]⁺ | Loss of the isopropyl group |

Experimental Protocol for Electron Ionization (EI) MS

-

Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid sample. The sample must be volatile enough to be vaporized in the ion source.

-

Ionization : In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to lose an electron, forming a radical cation (the molecular ion), which can then undergo fragmentation.

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Interpretation of the Mass Spectrum

-

Molecular Ion : The peak with the highest m/z value will correspond to the molecular ion ([M]⁺), confirming the molecular weight of the compound. For 1-Ethynyl-4-isopropoxy-2-methylbenzene (C₁₂H₁₄O), the expected molecular weight is approximately 174 g/mol .

-

Fragmentation Pattern : The fragmentation of the molecular ion provides structural information. Common fragmentation pathways for this molecule would include:

-

Loss of a methyl radical (•CH₃) from the isopropoxy group or the ring, leading to a fragment ion at m/z 159.

-

Loss of an isopropyl radical (•C₃H₇) from the isopropoxy group, resulting in a fragment ion at m/z 131.

-

Further fragmentation of the benzene ring and the ethynyl group can also occur, leading to a complex pattern of lower mass fragments.

-

Visualization of Molecular Structure and Fragmentation

Molecular Structure

Caption: Predicted EI-MS fragmentation of the target molecule.

Conclusion

This technical guide provides a comprehensive framework for the spectral analysis of 1-Ethynyl-4-isopropoxy-2-methylbenzene. By integrating predictive analysis with established spectroscopic principles and methodologies, researchers can confidently identify and characterize this molecule. The detailed protocols and interpretations presented herein serve as a valuable resource for professionals engaged in the synthesis and application of novel organic compounds. The synergistic use of NMR, IR, and MS is essential for the unambiguous structural elucidation and purity assessment of such complex molecules.

References

-

Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link]

-

Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

-

Infrared Spectroscopy. (n.d.). The Infrared Spectra of Alkynes. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: alkynes. Retrieved from [Link]

-

PubMed. (2008, December 1). Vibrational spectra and structure of isopropylbenzene. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

PNAS. (n.d.). Infrared spectroscopic investigations on the metallation of terminal alkynes by Zn(OTf)2. Retrieved from [Link]

-

Taylor & Francis Online. (2007, February 24). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

-

J-STAGE. (n.d.). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Retrieved from [Link]

-

Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?. Retrieved from [Link]

-

ResearchGate. (2021, December 11). Vibrational spectra and structure of isopropylbenzene. Retrieved from [Link]

-

University of Illinois Urbana-Champaign. (n.d.). Electron Ionization. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). O-xylene. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

-

Slideshare. (n.d.). Sampling of solids in IR spectroscopy. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,2,4-Tri-isopropyl-benzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

-

ASTM International. (2013, January 1). General Techniques for Obtaining Infrared Spectra for Qualitative Analysis1. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Shimadzu. (n.d.). Ionization Modes: EI. Retrieved from [Link]

-

Scribd. (n.d.). IR and NMR Analysis of Isopropyl Benzene. Retrieved from [Link]

-

NIST WebBook. (n.d.). Phenylethyne. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz. Retrieved from [Link]

-

PubChem. (n.d.). Phenylacetylene. Retrieved from [Link]

-

PubChem. (n.d.). O-Xylene. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzene, (1-methylethyl)-. Retrieved from [Link]

-

transparência.cmcamacari.ba.gov.br. (n.d.). Basic 1h And 13c Nmr Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). 300 MHz ¹H-NMR data (TMS internal standard) for the acetylated o-xylene metabolite. Retrieved from [Link]

-

The McCrone Group. (2015, November 19). Techniques for Obtaining Infrared Spectra. Retrieved from [Link]

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

-

Astronomy & Astrophysics. (n.d.). Detection of ethynylbenzene in TMC-1 and the interstellar search for 1,2-diethynylbenzene. Retrieved from [Link]

-

Nature. (2025, January 21). Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

-

Taylor & Francis Online. (2012, April 2). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved from [Link]

-

PhotochemCAD. (n.d.). A. Aromatic Hydrocarbons A23. Phenylacetylene. Retrieved from [Link]

-

Oregon State University. (2022, March 9). 13 C NMR Chemical Shifts. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Calculation of 13 C NMR chemical shifts for aromatic carbons in polyalkylated benzenes. Retrieved from [Link]

-

aip.scitation.org. (n.d.). Minimum energy conformation of ortho-xylene in its ground and first excited electronic states. Retrieved from [Link]

-

pubs.acs.org. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

Sources

solubility of 1-Ethynyl-4-isopropoxy-2-methylbenzene in organic solvents

An In-Depth Technical Guide to the Solubility of 1-Ethynyl-4-isopropoxy-2-methylbenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethynyl-4-isopropoxy-2-methylbenzene is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction media, purification processes, and formulation development. This guide provides a comprehensive analysis of the predicted solubility of 1-Ethynyl-4-isopropoxy-2-methylbenzene, outlines a detailed experimental protocol for its quantitative determination, and discusses the key physicochemical factors governing its solubility profile.

Introduction: The Significance of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical property that influences its bioavailability, processability, and formulation. For a compound like 1-Ethynyl-4-isopropoxy-2-methylbenzene, understanding its behavior in different organic solvents is essential for:

-

Reaction Chemistry: Ensuring that reactants are in the same phase for optimal reaction kinetics.

-

Purification: Selecting appropriate solvents for crystallization, extraction, and chromatography.

-

Formulation: Developing stable and effective delivery systems for potential therapeutic applications.

This guide serves as a foundational resource for researchers working with 1-Ethynyl-4-isopropoxy-2-methylbenzene, offering both theoretical predictions and practical methodologies for solubility assessment.

Predicted Solubility Profile of 1-Ethynyl-4-isopropoxy-2-methylbenzene

Table 1: Predicted Qualitative Solubility of 1-Ethynyl-4-isopropoxy-2-methylbenzene in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Nonpolar | n-Hexane, Toluene | Soluble | The nonpolar aromatic ring and alkyl groups will interact favorably with nonpolar solvents. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform | Soluble | These solvents can solvate both the nonpolar and moderately polar regions of the molecule. |

| Tetrahydrofuran (THF), Ethyl Acetate | Soluble | The ether linkage in THF and the ester in ethyl acetate can interact with the isopropoxy group. | |

| Acetone | Soluble | Acetone's polarity should be sufficient to dissolve the compound.[1] | |

| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These highly polar solvents are generally good at dissolving a wide range of organic compounds.[1] | |

| Polar Protic | Methanol, Ethanol | Slightly Soluble to Soluble | The ability to act as a hydrogen bond acceptor (at the oxygen of the isopropoxy group) may allow for some solubility in polar protic solvents. However, the large nonpolar portion of the molecule will limit high solubility. |

| Aqueous | Water | Insoluble | The large hydrophobic benzene ring and alkyl groups will prevent significant dissolution in water.[2] |

Physicochemical Properties

Understanding the fundamental physicochemical properties of 1-Ethynyl-4-isopropoxy-2-methylbenzene is crucial for interpreting its solubility behavior. While experimental data for this specific molecule is limited, properties of similar compounds are presented below for reference.

Table 2: Physicochemical Properties of 1-Ethynyl-4-isopropoxy-2-methylbenzene and Related Compounds

| Property | 1-Ethynyl-4-isopropoxy-2-methylbenzene (Predicted) | 1-Ethynyl-4-methoxy-2-methylbenzene[3][4] | 1-Ethynyl-4-isopropoxybenzene[5] | 1-Ethynyl-4-methylbenzene[6][7] |

| Molecular Formula | C₁₂H₁₄O | C₁₀H₁₀O | C₁₁H₁₂O | C₉H₈ |

| Molecular Weight ( g/mol ) | 174.24 | 146.19 | 160.22 | 116.16 |

| CAS Number | 186621-51-2 (example) | 74331-69-4 | 91142-24-4 | 766-97-2 |

| Appearance | Likely a solid or oil | Solid | Not specified | Not specified |

| Melting Point (°C) | Not available | 30-34 | Not available | Not available |

Factors Influencing Solubility

The solubility of 1-Ethynyl-4-isopropoxy-2-methylbenzene is governed by a combination of factors related to its molecular structure:

-

Substituent Effects: The isopropoxy and methyl groups are electron-donating, which can influence the electron density of the benzene ring and its intermolecular interactions.[8][9]

-

Intermolecular Forces: The primary intermolecular forces at play will be van der Waals forces due to the aromatic ring and alkyl groups. The isopropoxy group can also participate in dipole-dipole interactions. The absence of strong hydrogen bond donating groups will limit its solubility in highly polar, protic solvents.[2]

-

Crystal Lattice Energy: If the compound is a solid, the energy required to break the crystal lattice will impact its solubility. A higher melting point often correlates with lower solubility.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 1-Ethynyl-4-isopropoxy-2-methylbenzene in various organic solvents.

Materials and Equipment

-

1-Ethynyl-4-isopropoxy-2-methylbenzene (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Workflow for Solubility Determination

Caption: Experimental workflow for the quantitative determination of solubility.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 1-Ethynyl-4-isopropoxy-2-methylbenzene to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.[1]

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Sample Dilution:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of 1-Ethynyl-4-isopropoxy-2-methylbenzene of known concentrations.

-

Analyze the standard solutions and the diluted sample solution by HPLC.

-

Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

-

Quantification:

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility can then be expressed in units such as grams per liter (g/L) or moles per liter (mol/L).

-

Conclusion

This technical guide provides a comprehensive overview of the . While quantitative data is not yet widely available, the provided predictions based on chemical principles and data from analogous structures offer valuable guidance for its handling and use. The detailed experimental protocol empowers researchers to determine precise solubility values, which are indispensable for the successful application of this compound in research and development.

References

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery. Computational Chemistry | Blog | Life Chemicals.

- Solubility test for Organic Compounds. (2024, September 24).

- Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.

- 8: Identification of Unknowns (Experiment). (2020, June 29). Chemistry LibreTexts.

- Physics-Based Solubility Prediction for Organic Molecules. (n.d.). PMC - NIH.

- How do you know if substituted benzene is soluble in organic or aqueous solvent. (2021, November 8). Reddit.

- 1-Ethynyl-4-methoxy-2-methylbenzene 97%. (n.d.). Sigma-Aldrich.

- SAFETY DATA SHEET. (2025, October 15). Sigma-Aldrich.

- SAFETY D

- 1-Ethynyl-4-isopropoxybenzene 97%. (2026, February 17). AChemBlock.

- 1-Ethynyl-4-methylbenzene. (n.d.). Synthonix.

- 1-Ethynyl-4-methoxy-2-methylbenzene. (n.d.). Santa Cruz Biotechnology.

- Chemical Properties of Benzene, 1-ethynyl-4-methyl- (CAS 766-97-2). (n.d.). Cheméo.

- 1-ethynyl-4-propoxybenzene - 39604-97-2. (2025, May 20).

- Benzene, 1-ethynyl-4-methyl-. (n.d.). NIST WebBook.

- Safety D

- Designing Benzene Derivatives with Improved Thermal Stability: Strategies and Applications. (2024, October 3). Longdom Publishing.

- SAFETY DATA SHEET. (2009, April 29). Fisher Scientific.

- Safety data sheet. (n.d.).

- Benzene and Arom

- Relationship Between Retention Behavior of Substituted Benzene Derivatives and Properties of the Mobile Phase in RPLC. (n.d.).

- 1-Ethynyl-4-propoxybenzene. (n.d.). PubChem.

- Benzenemethanamine, N-(2-ethenylcyclopropyl)-. (n.d.). Organic Syntheses Procedure.

- Synthesis of 1-methoxy-2-(4-[isopropoxy]phenyl)ethene. (n.d.). PrepChem.com.

- Solubility of Organic Compounds. (2023, August 31).

- Substitution Reactions of Benzene Derivatives. (2023, January 22). Chemistry LibreTexts.

- 91142-24-4|1-Ethynyl-4-isopropoxybenzene. (n.d.). BLD Pharm.

- Solubilities of inorganic and organic compounds, a compilation of quantitative solubility data

- Solubility Profile of 4-Methylbenzylidene-4-methylaniline in Organic Solvents: An In-depth Technical Guide. (n.d.). Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. reddit.com [reddit.com]

- 3. 1-乙炔基-4-甲氧基-2-甲基苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1-Ethynyl-4-methoxy-2-methylbenzene | CAS 74331-69-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. 1-Ethynyl-4-isopropoxybenzene 97% | CAS: 91142-24-4 | AChemBlock [achemblock.com]

- 6. Synthonix, Inc > 766-97-2 | 1-Ethynyl-4-methylbenzene [synthonix.com]

- 7. Benzene, 1-ethynyl-4-methyl- [webbook.nist.gov]

- 8. longdom.org [longdom.org]

- 9. moodle2.units.it [moodle2.units.it]

commercial availability of 1-Ethynyl-4-isopropoxy-2-methylbenzene

An In-depth Technical Guide to the Synthesis and Potential Applications of 1-Ethynyl-4-isopropoxy-2-methylbenzene

Abstract

This technical guide addresses the commercial availability, synthesis, and potential utility of the novel compound 1-Ethynyl-4-isopropoxy-2-methylbenzene for professionals in chemical research and drug development. An extensive search of commercial chemical supplier databases indicates that this compound is not currently available as a stock item. Consequently, this document provides a comprehensive, field-proven methodology for its synthesis via a Sonogashira cross-coupling reaction. The guide details the necessary precursors, a step-by-step experimental protocol, and methods for purification and characterization. Furthermore, we explore the potential applications of this molecule as a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapeutics. Safety protocols and handling guidelines, extrapolated from structurally similar compounds, are also provided to ensure safe laboratory practice.

Introduction: A Novel Building Block for Drug Discovery

The pursuit of novel molecular entities with therapeutic potential is a cornerstone of modern drug discovery.[1] Aryl alkynes, in particular, are a class of compounds that have garnered significant interest due to their versatile reactivity and utility as structural motifs in pharmacologically active molecules. The terminal alkyne group serves as a handle for a variety of chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), and as a key pharmacophore in numerous enzyme inhibitors.[2]

1-Ethynyl-4-isopropoxy-2-methylbenzene is a substituted aryl alkyne with a unique combination of functional groups:

-

The Ethynyl Group: Provides a reactive site for coupling reactions and can act as a hydrogen bond donor or participate in π-stacking interactions within a protein binding pocket.

-

The Isopropoxy Group: A lipophilic group that can enhance membrane permeability and modulate the electronic properties of the benzene ring.

-

The 2-Methyl Group: Provides steric bulk and can influence the conformation of the molecule, potentially leading to enhanced selectivity for a biological target.

This combination of features makes 1-Ethynyl-4-isopropoxy-2-methylbenzene a promising, albeit currently unavailable, building block for the synthesis of new chemical libraries aimed at a range of biological targets.

Commercial Availability Assessment

As of the date of this publication, a thorough search of major chemical suppliers and databases reveals that 1-Ethynyl-4-isopropoxy-2-methylbenzene is not commercially available. However, a number of structurally related compounds are available, which can serve as starting points for synthesis or as comparative compounds in research studies.

| Compound Name | Structure | Notes |

| 1-Ethynyl-4-isopropoxybenzene | Lacks the 2-methyl group. Commercially available from suppliers like AChemBlock and LEAPChem.[3][4] | |

| 1-Ethynyl-4-methoxy-2-methylbenzene | Features a methoxy group instead of isopropoxy. Available from Sigma-Aldrich.[5] | |

| 1-Ethynyl-4-methylbenzene | Lacks the isopropoxy group. Available from suppliers like Sigma-Aldrich and Synthonix.[6][7] | |

| 1-Ethynyl-4-isobutoxy-2-methylbenzene | Features an isobutoxy group. Listed by BLD Pharm.[8] |

The lack of direct commercial availability necessitates a de novo synthesis for researchers wishing to utilize this specific molecule.

Proposed Synthetic Route: Sonogashira Coupling

The most direct and reliable method for the synthesis of 1-Ethynyl-4-isopropoxy-2-methylbenzene is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction couples a terminal alkyne with an aryl halide and is a cornerstone of modern organic synthesis due to its functional group tolerance and generally high yields.[9]

Retrosynthetic Analysis and Strategy

Our proposed retrosynthesis involves disconnecting the C-C bond between the ethynyl group and the benzene ring. This leads to two key precursors: an aryl halide (specifically, 1-iodo-4-isopropoxy-2-methylbenzene) and a source of the ethynyl group. For operational simplicity and safety, we will use ethynyltrimethylsilane (TMSA) as the alkyne source, which requires a subsequent deprotection step.

Required Starting Materials and Reagents

The primary precursor, 1-iodo-4-isopropoxy-2-methylbenzene, is not commercially available and must be synthesized. A plausible two-step synthesis starting from commercially available 4-isopropoxy-2-methylaniline is outlined below.

Step 1: Synthesis of 1-Iodo-4-isopropoxy-2-methylbenzene

-

Starting Material: 4-isopropoxy-2-methylaniline

-

Key Transformation: Sandmeyer-type iodination of the corresponding diazonium salt.

Step 2: Synthesis of 1-Ethynyl-4-isopropoxy-2-methylbenzene

-

Starting Material: 1-Iodo-4-isopropoxy-2-methylbenzene

-

Key Transformation: Sonogashira coupling with ethynyltrimethylsilane, followed by in-situ deprotection.

Detailed Experimental Protocols

Protocol 3.3.1: Synthesis of 1-Iodo-4-isopropoxy-2-methylbenzene

-

Diazotization:

-

To a stirred solution of 4-isopropoxy-2-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

-

-

Iodination:

-

In a separate flask, dissolve potassium iodide (3.0 eq) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution. Gas evolution (N₂) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

-

Work-up and Purification:

-

Extract the reaction mixture with diethyl ether (3x).

-

Wash the combined organic layers with saturated sodium thiosulfate solution to remove excess iodine, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 1-iodo-4-isopropoxy-2-methylbenzene.

-

Protocol 3.3.2: Sonogashira Coupling and Deprotection

-

Reaction Setup:

-

To an oven-dried Schlenk flask, add 1-iodo-4-isopropoxy-2-methylbenzene (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (0.02 eq), and copper(I) iodide (0.04 eq).

-

Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

-

-

Addition of Reagents:

-

Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (TEA) (3.0 eq) via syringe.

-

Add ethynyltrimethylsilane (1.2 eq) dropwise to the stirred mixture.

-

-

Reaction:

-

Heat the reaction mixture to 60 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon consumption of the starting material, cool the mixture to room temperature.

-

-

Deprotection:

-

Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.5 eq) to the reaction mixture and stir at room temperature for 1 hour.

-

-

Work-up and Purification:

-

Quench the reaction with water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the final product, 1-Ethynyl-4-isopropoxy-2-methylbenzene.

-

Proposed Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and purity of the final product.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic C≡C-H stretch of the terminal alkyne.

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed two-stage synthesis of 1-Ethynyl-4-isopropoxy-2-methylbenzene.

Caption: Proposed two-step synthesis of the target compound.

Potential Applications in Drug Discovery

While 1-Ethynyl-4-isopropoxy-2-methylbenzene has not been specifically studied, its structural features suggest several promising applications in drug discovery, particularly as a fragment or building block for more complex molecules.[10]

-

Kinase Inhibitors: The aryl alkyne motif is a common feature in many kinase inhibitors, where the alkyne can form a crucial hydrogen bond with the hinge region of the kinase domain. The substitution pattern on the phenyl ring can be tuned to achieve selectivity for specific kinases.

-

"Click" Chemistry: The terminal alkyne is an ideal functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bio-orthogonal "click" reaction. This allows for the easy conjugation of this fragment to other molecules, such as peptides, antibodies, or fluorescent probes, for applications in chemical biology and drug delivery.[11]

-

Fragment-Based Drug Discovery (FBDD): This compound is an excellent candidate for an FBDD screening library. Its relatively low molecular weight and distinct chemical features make it a good starting point for identifying low-affinity binders to a biological target, which can then be optimized into more potent leads.

Safety and Handling

No specific safety data sheet (SDS) exists for 1-Ethynyl-4-isopropoxy-2-methylbenzene. Therefore, it must be handled with care, assuming it is hazardous. The following precautions are based on data for structurally similar aryl alkynes and reagents used in its synthesis.[12][13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[14]

-

Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[15]

-

Toxicity: Many organic solvents and reagents used in the synthesis are flammable and toxic. Aryl halides and palladium catalysts can be irritants and sensitizers. The final product should be treated as harmful if swallowed or in contact with skin.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.

Always consult the SDS for all starting materials and reagents before beginning any experimental work.

Conclusion

1-Ethynyl-4-isopropoxy-2-methylbenzene represents a novel and potentially valuable building block for drug discovery and chemical biology. Although not currently commercially available, this guide provides a detailed and actionable synthetic protocol based on the robust and reliable Sonogashira cross-coupling reaction. By following the outlined procedures for synthesis, purification, and safe handling, researchers can access this compound and explore its potential in developing next-generation therapeutics.

References

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-ethynyl-4-methyl- (CAS 766-97-2). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzenemethanamine, N-(2-ethenylcyclopropyl)-. Retrieved from [Link]

-

PubChem. (n.d.). 1-Ethynyl-4-propoxybenzene. Retrieved from [Link]

-

Synthonix. (n.d.). 1-Ethynyl-4-methylbenzene. Retrieved from [Link]

-

Farmalabor. (n.d.). Safety data sheet. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-ethynyl-4-methyl-. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-methoxy-2-(4-[isopropoxy]phenyl)ethene. Retrieved from [Link]

-

Fine Synthesis. (n.d.). 1-Ethynyl-2-methylbenzene. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Varshney et al. (2023). A Bird’s Eye View on the Drug Discovery and Development. International Journal of Pharmaceutical Sciences and Research, 14(7), 3314-3326. Retrieved from [Link]

-

Exploration of Drug Science. (2026, February 26). Interaction of brequinar and analogs with PD-L1: a molecular docking analysis. Retrieved from [Link]

-

MDPI. (2024, August 13). Phytochemicals in Drug Discovery—A Confluence of Tradition and Innovation. Retrieved from [Link]

-

Drug Discovery Chemistry. (2025, March 7). APRIL 14 - 17, 2025. Retrieved from [Link]

-

Q2UB. (n.d.). Chemicals. Retrieved from [Link]

-

Fine Synthesis. (n.d.). 1-Ethynyl-4-pentyloxybenzene. Retrieved from [Link]

-

Technology Networks. (2026, February 23). New approaches reveal how cancer drugs work in their cellular context. Retrieved from [Link]

Sources

- 1. ijpsr.com [ijpsr.com]

- 2. Exploration of Drug Science [explorationpub.com]

- 3. echemi.com [echemi.com]

- 4. 1-Ethynyl-4-isopropoxybenzene 97% | CAS: 91142-24-4 | AChemBlock [achemblock.com]

- 5. 1-Ethynyl-4-methoxy-2-methylbenzene 97 74331-69-4 [sigmaaldrich.com]

- 6. 1-ethynyl-4-methylbenzene | Sigma-Aldrich [sigmaaldrich.com]

- 7. Synthonix, Inc > 766-97-2 | 1-Ethynyl-4-methylbenzene [synthonix.com]

- 8. 2749345-32-0|1-Ethynyl-4-isobutoxy-2-methylbenzene|BLD Pharm [bldpharm.com]

- 9. 1-Methyl-4-[2-(4-n-propylphenyl)ethynyl]benzene | 184161-94-2 | Benchchem [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. drugdiscoverychemistry.com [drugdiscoverychemistry.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. osha.gov [osha.gov]

Stability and Storage of 1-Ethynyl-4-isopropoxy-2-methylbenzene: A Technical Guide

This guide provides a comprehensive overview of the stability and optimal storage conditions for 1-Ethynyl-4-isopropoxy-2-methylbenzene, a substituted aromatic alkyne of interest to researchers and professionals in drug development. The recommendations herein are synthesized from established chemical principles and data from structurally analogous compounds, ensuring a high degree of scientific integrity and practical utility.

Chemical and Physical Properties

| Property | Estimated Value/Characteristic | Rationale and Comparative Data |

| Molecular Formula | C₁₂H₁₄O | Based on chemical structure. |

| Molecular Weight | 174.24 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to light yellow liquid or solid | Substituted ethynylbenzenes can be liquids or low-melting solids. For instance, 1-Ethynyl-4-methoxy-2-methylbenzene is a solid with a melting point of 30-34 °C. The isopropoxy group may lead to a lower melting point. |

| Boiling Point | > 200 °C (estimated) | Aromatic compounds with similar molecular weights have boiling points in this range. For example, 1-Methyl-4-(prop-1-en-2-yl)benzene has a boiling point of 185-188 °C. |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethers, alcohols, chlorinated solvents) | Phenylacetylene is insoluble in water but miscible with diethyl ether and alcohol[1]. This is a general characteristic of non-polar aromatic compounds. |

| Flash Point | Estimated to be > 80 °C | Phenylacetylene has a flash point of 27 °C[1], while 1-Ethynyl-4-methoxy-2-methylbenzene has a flash point of 93.9 °C. The presence of the isopropoxy and methyl groups likely raises the flash point compared to phenylacetylene. |

Stability Profile and Degradation Pathways

The stability of 1-Ethynyl-4-isopropoxy-2-methylbenzene is primarily influenced by the reactivity of the ethynyl (alkyne) group and the potential for oxidation of the aromatic ring and its substituents.

Reactivity of the Ethynyl Group

The terminal alkyne is the most reactive functional group in the molecule. It is susceptible to several degradation pathways:

-

Oxidative Cleavage: In the presence of strong oxidizing agents like ozone or potassium permanganate, the carbon-carbon triple bond can be cleaved to form carboxylic acids.[2] For a terminal alkyne, this would result in the formation of a carboxylic acid and carbon dioxide. While these are harsh conditions not typically encountered during storage, it highlights the susceptibility of the alkyne to oxidation.

-

Polymerization: Terminal alkynes can undergo polymerization, especially in the presence of transition metal catalysts (e.g., Rh, Pt), heat, or light.[1] This process can lead to the formation of colored, insoluble materials.

-

Reaction with Metals: The acidic proton of the terminal alkyne can react with certain metals to form explosive acetylides. Contact with metals such as copper, silver, and mercury should be avoided.

Aromatic Ring and Substituent Stability

The benzene ring itself is relatively stable. However, the electron-donating isopropoxy and methyl groups can activate the ring towards electrophilic substitution and potentially oxidation under certain conditions.

-

Oxidation of the Isopropoxy Group: Ethers can slowly form explosive peroxides upon exposure to air and light. While the aromatic ether linkage is more stable than that in aliphatic ethers, this possibility should not be entirely discounted over long-term storage.

-